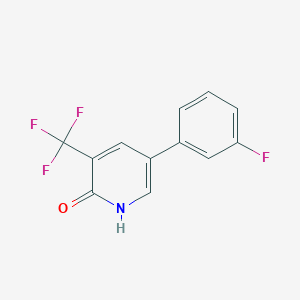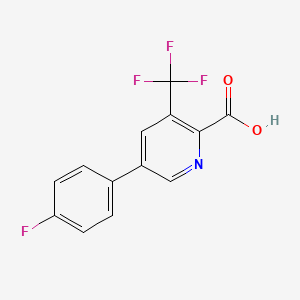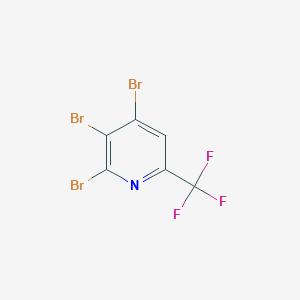
Chlorhydrate de 7-méthoxy-2,2-diméthylchroman-4-ylamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, this compound is used in medicinal chemistry research to explore its potential therapeutic effects and mechanisms of action .
Mécanisme D'action
Mode of Action
Chromanone compounds often exert their effects by interacting with proteins or enzymes in the body, altering their function .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways affected by “7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride”. Chromanone compounds are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Chromanone compounds have been associated with a wide range of biological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride to the active sites of these enzymes, thereby influencing their activity and function .
Cellular Effects
The effects of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . Furthermore, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can induce changes in gene expression, leading to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can cause toxic or adverse effects, including cellular damage and impaired metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substances . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Additionally, 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can influence the activity of cofactors involved in metabolic reactions, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can influence its efficacy and activity, as well as its potential side effects .
Subcellular Localization
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . The subcellular localization of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is crucial for its role in biochemical reactions and its overall impact on cellular function .
Méthodes De Préparation
The synthesis of 7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride involves several steps. The synthetic route typically starts with the formation of the chroman ring, followed by the introduction of the methoxy group and the amine functionality. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Analyse Des Réactions Chimiques
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be conducted using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride can be compared with other similar compounds, such as:
- 7-Methoxy-2,2-dimethyl-chroman-4-ylamine
- 2,2-Dimethyl-chroman-4-ylamine hydrochloride
- 7-Methoxy-chroman-4-ylamine hydrochloride
These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities .
Propriétés
IUPAC Name |
7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12;/h4-6,10H,7,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGSDMBFOAUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OC)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















